benzyl N-(4-formylphenyl)-N-methylcarbamate
Description
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
benzyl N-(4-formylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H15NO3/c1-17(15-9-7-13(11-18)8-10-15)16(19)20-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
CZXJQSPGEPYRPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The zinc chloride (ZnCl₂)-catalyzed method is a widely adopted approach for carbamate synthesis. This protocol involves the reaction of N-methylcarbamoyl chloride with 4-formylbenzyl alcohol in anhydrous toluene under nitrogen atmosphere. The mechanism proceeds via:
- Isocyanate Intermediate Formation : ZnCl₂ facilitates the generation of a reactive isocyanate species through nucleophilic attack of the alcohol on the carbamoyl chloride.
- Nucleophilic Addition : The in situ isocyanate reacts with the alcohol to form the carbamate linkage.
Key optimization parameters include:
- Catalyst Loading : 0.5–1.0 equivalents of ZnCl₂ yield 70–86% product.
- Solvent Selection : Toluene outperforms polar solvents like DMF or DMSO due to better compatibility with the hydrophobic intermediates (Table 1).
- Temperature : Reactions at 110°C achieve completion within 12 hours, whereas room-temperature conditions require extended durations (24–48 hours).
Table 1: Solvent Screening for ZnCl₂-Catalyzed Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 86 |
| Xylene | 110 | 13 | 55 |
| DCM | 30 | 18 | 43 |
| THF | 30 | 15 | 70 |
Scalability and Limitations
This method is scalable to multigram quantities, as demonstrated in the synthesis of rivastigmine derivatives. However, challenges include:
- Moisture Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
- Byproduct Formation : Competing esterification or urea formation may occur if stoichiometry is imbalanced.
Direct Carbamoyl Chloride-Alcohol Coupling
Stepwise Procedure
A one-pot synthesis involves reacting 4-formylbenzyl alcohol with N-methylcarbamoyl chloride in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction proceeds via nucleophilic substitution:
$$
\text{R-OH + Cl-C(=O)-N(CH₃)-R' → R-O-C(=O)-N(CH₃)-R' + HCl}
$$
Conditions :
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Base : 1.2 equivalents of Cs₂CO₃ to neutralize HCl.
- Yield : 65–78% after column chromatography.
Comparative Analysis
- Advantages : No metal catalyst required; suitable for acid-sensitive substrates.
- Drawbacks : Lower yields compared to ZnCl₂-catalyzed methods due to incomplete conversion.
Oxidation of Alcohol Precursors
Manganese Dioxide-Mediated Oxidation
A two-step strategy involves:
- Synthesis of Benzyl N-(4-Hydroxymethylphenyl)-N-Methylcarbamate : Prepared via carbamoylation of 4-hydroxymethylbenzyl alcohol.
- Oxidation to Aldehyde : Manganese dioxide (MnO₂) in dichloromethane oxidizes the hydroxymethyl group to formyl at room temperature.
Key Data :
Alternative Oxidants
- Dess-Martin Periodinane : Provides higher selectivity but is cost-prohibitive for large-scale synthesis.
- Pyridinium Chlorochromate (PCC) : Yields 70% product but generates toxic chromium waste.
tert-Butoxycarbonyl (Boc) Protection-Deprotection Strategies
Boc-Protected Intermediate Route
This method utilizes tert-butyl N-(4-formylbenzyl)carbamate as a precursor:
- Boc Protection : 4-Aminomethylbenzaldehyde is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM.
- Methylation : The Boc-protected amine undergoes alkylation with methyl iodide (CH₃I) in acetone.
- Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) yields the final product.
Yield : 60–75% over three steps.
Green Chemistry Approaches
Polymer-Supported Iron Catalysis
A sustainable method employs a Merrifield resin-anchored iron catalyst ([FeII(Anthra-Merf)]) with urea as a carbonyl source.
- Conditions : Ethanol solvent, 80°C, 6 hours.
- Yield : 68% with 94% atom economy.
- Advantages : Catalyst recyclability (6 cycles), no toxic reagents.
Critical Comparison of Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| ZnCl₂ Catalysis | 86 | High | Moderate (metal use) |
| Direct Coupling | 78 | Medium | Low |
| MnO₂ Oxidation | 97 | High | High (toxic waste) |
| Boc Protection | 75 | Low | Moderate |
| Polymer-Supported Iron | 68 | Medium | Low |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-formylphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(4-carboxyphenyl)-N-methylcarbamate.
Reduction: Benzyl N-(4-hydroxymethylphenyl)-N-methylcarbamate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl N-(4-formylphenyl)-N-methylcarbamate has been investigated for its therapeutic properties, particularly in the treatment of parasitic diseases and as a potential antimicrobial agent.
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. Research indicates that derivatives of this compound can induce oxidative stress in parasitized cells, leading to selective toxicity towards the parasite while sparing healthy human cells. This selectivity is crucial for developing safer therapeutic options for populations at risk, including those with G6PD deficiency .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Synthetic Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and purity.
Synthesis Protocols
The synthesis typically begins with the reaction of 4-formylphenol with benzyl chloroformate in the presence of a base to form the carbamate. This method has been modified to improve yields by employing microwave-assisted synthesis techniques, which reduce reaction times and enhance product formation .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Formylphenol + Benzyl Chloroformate | Base (e.g., NaOH), Room Temperature | 70-85% |
| 2 | Reaction under Microwave Irradiation | Optimized Temperature (e.g., 100°C) | Up to 95% |
Case Studies
Several case studies have documented the applications of this compound in various research contexts.
Anti-Chagas Activity Study
A notable study involved synthesizing a series of analogues based on this compound to assess their anti-Trypanosomal activity. The lead compound demonstrated potent activity against T. cruzi amastigotes in vitro, with further evaluation confirming its efficacy in vivo without significant toxicity .
Antimicrobial Efficacy Investigation
Another study focused on the synthesis of derivatives targeting multidrug-resistant bacteria. The compounds derived from this compound were evaluated through in vitro assays, showing promising results against various bacterial strains, which could be pivotal for developing new antibiotics .
Mechanism of Action
The mechanism of action of benzyl N-(4-formylphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and methylcarbamate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Benzyl N-(4-Cyanophenyl)carbamate (Compound 14)
- Structure: 4-Cyanophenyl substituent instead of 4-formyl.
- Key Data :
- Comparison: The cyano group is strongly electron-withdrawing, similar to the formyl group, but lacks a reactive aldehyde proton. This difference may reduce participation in hydrogen bonding or condensation reactions compared to the formyl analog.
Benzyl N-(4-Bromo-2-fluorophenyl)carbamate
Functional Group Variations
Methyl N-(4-Methylphenylsulfonyl)carbamate
- Structure : Sulfonyl group replaces the phenyl ring .
- Key Data: Molecular Formula: C₉H₁₁NO₄S. IR: Strong S=O stretches (~1350, 1150 cm⁻¹) .
- However, it lacks the aldehyde’s reactivity.
Benzyl N-(4-Pyridyl)carbamate
N-Substitution in Carbamates
tert-Butyl N-Benzyl-N-(4-methyl-2-pyridyl)carbamate
Spectroscopic Features
- Formyl Group : Expected 1H NMR signal at δ ~9.8 ppm (CHO) and IR carbonyl stretch ~1700 cm⁻¹ (unconjugated aldehyde).
- Carbamate Group : Typical 1H NMR signals for OCH2Ph at δ ~5.1–5.3 ppm and IR C=O stretch ~1720 cm⁻¹.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Benzyl N-(4-formylphenyl)-N-methylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
The presence of a formyl group (–CHO) and a carbamate group (–CO–NH–) in its structure is significant for its biological activity, potentially influencing interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Research on related carbamates has demonstrated their ability to inhibit specific enzymes, such as carbonic anhydrases and acetylcholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma or Alzheimer's disease .
-
Anti-Parasitic Activity :
- There is emerging evidence that benzyl derivatives can exhibit anti-parasitic properties. For example, compounds structurally related to this compound have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms involving oxidative stress induction in parasitized cells .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzyl carbamates | Inhibition of bacterial growth; effective against fungi |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | Reduced enzyme activity linked to neurodegenerative diseases |
| Anti-Parasitic | Benzyl derivatives | Induction of oxidative stress in Trypanosoma cruzi |
Table 2: Inhibitory Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Benzyl N-(4-trifluoromethylphenyl)-N-methylcarbamate | Acetylcholinesterase | 27.04 |
| Benzyl N-(4-sulphamoylphenyl)-N-methylcarbamate | Carbonic Anhydrase II | 0.05 |
| This compound | Unknown | TBD |
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial efficacy of various benzyl carbamates found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways. -
Enzyme Inhibition Studies :
A series of experiments investigated the inhibitory effects of this compound on acetylcholinesterase. The results indicated a non-competitive inhibition mechanism, with potential implications for treating conditions like Alzheimer's disease where acetylcholine levels are critical for cognitive function . -
Anti-Parasitic Activity :
The anti-Trypanosomal activity was assessed through in vitro assays where benzyl derivatives were tested for their ability to reduce the viability of T. cruzi amastigotes. The findings suggested that modifications to the benzene ring significantly enhanced the potency of these compounds, highlighting structure-activity relationships crucial for drug development .
Q & A
Q. What are the recommended synthetic routes for benzyl N-(4-formylphenyl)-N-methylcarbamate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of 4-formyl-N-methylaniline derivatives with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under inert conditions . Key steps include:
- Protection Strategies : Use of tert-butyl carbamate (Boc) or benzyl groups to stabilize reactive intermediates (e.g., amino or hydroxyl groups) during multi-step syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity products.
- Intermediate Characterization : Employ H NMR (e.g., δ 7.2–8.0 ppm for aromatic protons), C NMR (e.g., δ 160–170 ppm for carbonyl groups), and FT-IR (C=O stretch at ~1700 cm) to confirm intermediate structures .
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be resolved?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical. For example, parallel C–O⋯O–C interactions (3.06 Å) and N–H⋯N hydrogen bonds have been observed in related carbamates, influencing molecular packing .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL-97 and Olex2 software ensures accurate atomic displacement parameters (ADPs) .
Q. What analytical techniques are recommended to address contradictions in spectral data across studies?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, especially for aromatic and formyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 314.1294 for CHNO).
- Comparative Analysis : Cross-validate data with published crystallographic parameters (e.g., unit cell dimensions, torsion angles) to identify discrepancies .
Advanced Research Questions
Q. How can low synthetic yields (<10%) be optimized, particularly for scale-up?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.
- Solvent Optimization : Replace THF with dimethylformamide (DMF) for improved solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
Q. What mechanistic insights govern the reactivity of the formyl group in further derivatization?
Methodological Answer:
- Schiff Base Formation : React with primary amines (e.g., ethylenediamine) in ethanol under reflux to form imine derivatives. Monitor by TLC (R shift) and H NMR (disappearance of δ 9.8 ppm aldehyde proton) .
- Reduction Strategies : Use NaBH or Pd/C-H to convert the formyl group to hydroxymethyl, enabling peptide coupling or click chemistry .
Q. How can this compound be evaluated for bioactivity, such as enzyme inhibition?
Methodological Answer:
- In Vitro Assays : Test against soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs) using fluorescence-based inhibition assays (IC determination) .
- Structural Modifications : Introduce trifluoromethyl groups (e.g., via acetamide coupling) to enhance metabolic stability and lipophilicity .
- Molecular Docking : Simulate binding interactions with AutoDock Vina, focusing on hydrogen bonding with catalytic residues (e.g., Tyr465 in sEH) .
Q. What strategies mitigate solubility limitations in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce phosphate or PEG groups to improve aqueous solubility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment : Re-crystallize the compound and compare DSC thermograms (melting point ±2°C).
- Isotope Effects : Verify deuterated solvent impacts on NMR shifts (e.g., CDCl vs. DMSO-d).
- Interlaboratory Validation : Share samples with collaborators for independent LC-MS and SCXRD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
